molecular formula C23H25N3O3 B2897052 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide CAS No. 1049396-07-7

2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide

Cat. No. B2897052
CAS RN: 1049396-07-7
M. Wt: 391.471
InChI Key: KNDNMIYZPSYJKG-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide” is a chromene derivative. Chromenes are a class of organic compounds with a three-ring structure, consisting of a benzene ring fused to a heterocyclic pyran ring . They are known for their wide range of biological activities .


Chemical Reactions Analysis

Chromenes are known to undergo a variety of chemical reactions, particularly at the reactive 2-oxo position . The specific reactions that this compound might undergo would depend on the conditions and reagents used.

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Biological Evaluation of Coumarin Derivatives : A study by Ramaganesh et al. (2010) focused on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives and evaluated their antibacterial properties (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Antimicrobial Applications

  • Antimicrobial Activity of Chromene Derivatives : Ghashang et al. (2015) synthesized 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (M. Ghashang, S. S. Mansoor, K. Aswin, 2015).
  • Antimicrobial Properties of Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles : A study by Azab et al. (2017) reported the synthesis of Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles and their high antimicrobial activity (I. H. E. Azab, I. H. E. Azab, Nadia Ali Ahmed Elkanzi, 2017).

Catalysis and Synthesis Methods

  • Silica-Bonded Propylpiperazine-N-Sulfamic Acid as Catalyst : Jadhav et al. (2018) used silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, highlighting an eco-friendly synthesis approach (A. M. Jadhav, K. Lim, Y. Jeong, Y. Jeong, 2018).

Photoreactive Properties

  • Aromatic Polyamides with Coumarin Chromophores : Nechifor (2009) synthesized novel monomer diacid with coumarin pendent groups, exploring their properties and photoreactive characteristics (M. Nechifor, 2009).

Anticholinesterase Activity

Future Directions

The study of chromene derivatives is a vibrant field due to their diverse biological activities . Future research could involve synthesizing and testing new chromene derivatives, including potentially the compound you mentioned, to discover new drugs and therapies.

properties

IUPAC Name

2-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22(20-17-18-7-4-5-10-21(18)29-23(20)28)24-11-6-12-25-13-15-26(16-14-25)19-8-2-1-3-9-19/h1-5,7-10,17H,6,11-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDNMIYZPSYJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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